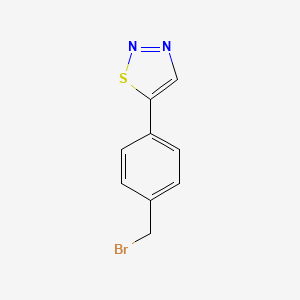

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to the thiadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(bromomethyl)benzenediazonium chloride with thiourea, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with modified biological and physicochemical properties.

Key Reactions:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DCM) under mild heating (50–80°C) to yield amine-linked thiadiazoles .

-

Thiol Substitution: Combines with thiols (e.g., benzyl mercaptan) in basic conditions (K₂CO₃, NaH) to form thioether derivatives.

-

Alkoxylation: Reacts with alkoxides (e.g., sodium methoxide) to produce ether-linked analogs.

Example Conditions and Outcomes:

| Nucleophile | Solvent | Base/Temp | Product | Yield |

|---|---|---|---|---|

| Morpholine | DCM | RT, 12 h | Mono-morpholino derivative | 15% |

| Piperidine | DMF | K₂CO₃, 80°C | N-piperidinylmethyl thiadiazole | 72% |

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O to generate biaryl derivatives .

-

Typical Conditions: 80–100°C, 12–24 h, argon atmosphere.

Outcomes:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | 4-Methoxybiaryl derivative | 68% |

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form a methylene-thiadiazole intermediate, which can further react or polymerize.

Conditions:

-

Base: DBU or KOtBu

-

Solvent: DMF or toluene

-

Temperature: 100–120°C

Functionalization of the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole ring participates in:

-

Electrophilic Aromatic Substitution: Limited due to electron withdrawal; bromination occurs at the phenyl ring under harsh conditions (Br₂, FeBr₃).

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering conjugation and reactivity .

Biological Alkylation

The bromomethyl group alkylates biological nucleophiles (e.g., cysteine thiols in enzymes), contributing to its pharmacological activity. This reaction is pH-dependent and occurs preferentially in slightly alkaline environments .

Reaction Mechanisms and Kinetic Data

科学研究应用

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological activity.

相似化合物的比较

Similar Compounds

5-Phenyl-1,2,3-thiadiazole: Lacks the bromomethyl group, resulting in different reactivity and applications.

4-(Bromomethyl)benzoic acid: Contains a bromomethyl group but lacks the thiadiazole ring, leading to different chemical properties and uses.

1,3,4-Thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring, each with unique properties and applications.

Uniqueness

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is unique due to the presence of both the bromomethyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for scientific exploration.

生物活性

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities.

Structural Characteristics

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. The bromomethyl group attached to the phenyl ring enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have demonstrated that 1,2,3-thiadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Findings

- Cytotoxicity Assays : Research indicates that derivatives of this compound show varying degrees of cytotoxicity against different cancer cell lines. For instance, in vitro studies revealed that certain derivatives had IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to disrupt cellular processes leading to apoptosis. For example, compounds with specific substitutions on the thiadiazole ring demonstrated enhanced cytotoxic effects by targeting key proteins involved in cell survival pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Apoptosis induction |

| 4f | HepG2 | 5.36 | Cell cycle arrest |

| 4e | MCF-7 | 10.10 | Inhibition of proliferation |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The broad-spectrum activity against various pathogens makes them promising candidates for new antimicrobial agents.

Research Insights

- Antibacterial and Antifungal Properties : Thiadiazoles have shown effectiveness against both bacterial and fungal strains. For instance, compounds have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways essential for pathogen survival .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been a focal point in neurological research.

Key Findings

- In Vivo Studies : Compounds were evaluated using models such as maximal electroshock seizure (MES) tests, demonstrating significant anticonvulsant effects comparable to established drugs like phenytoin .

- Structure-Activity Relationship (SAR) : Modifications on the thiadiazole ring influence anticonvulsant efficacy. For example, certain substitutions enhance lipophilicity and improve binding affinity to GABA receptors .

| Compound | Test Method | Efficacy |

|---|---|---|

| Compound A | MES | Significant protection |

| Compound B | Phenobarbital test | Moderate protection |

属性

CAS 编号 |

154586-22-8 |

|---|---|

分子式 |

C9H7BrN2S |

分子量 |

255.14 g/mol |

IUPAC 名称 |

5-[4-(bromomethyl)phenyl]thiadiazole |

InChI |

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2 |

InChI 键 |

TWFBWCABIZOZMV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CBr)C2=CN=NS2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。